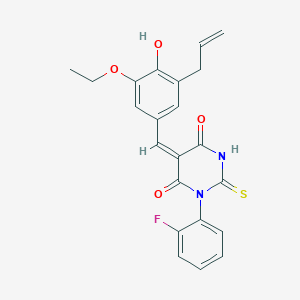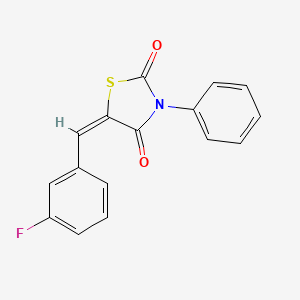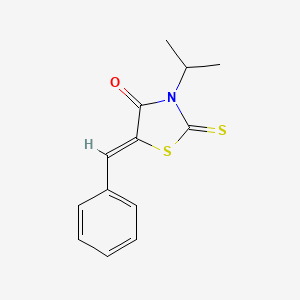![molecular formula C26H23N3O2 B5916310 N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)
N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide, also known as DIM-C-pPhCl, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of indole-3-carbinol (I3C), which is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. DIM-C-pPhCl has been shown to have potent anti-cancer properties, making it a promising candidate for cancer therapy. In
科学研究应用
N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which is a series of proteases that cleave specific proteins and ultimately lead to cell death. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This compound also has anti-inflammatory properties, which may contribute to its anti-cancer effects.
作用机制
The mechanism of action of N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide involves the regulation of various signaling pathways that are involved in cancer cell growth and survival. This compound activates the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Activation of AhR by this compound leads to the upregulation of the tumor suppressor gene p53, which plays a critical role in regulating cell cycle progression and DNA repair. Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Inhibition of NF-κB by this compound leads to the downregulation of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of specific proteins and ultimately results in cell death. This compound also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, this compound has anti-inflammatory properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of using N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, this compound has anti-inflammatory properties, which may have therapeutic applications beyond cancer. One limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
未来方向
There are several future directions for research on N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the compound's chemical structure to improve its anti-cancer properties. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for cancer therapy. Finally, more research is needed to explore the potential therapeutic applications of this compound beyond cancer, such as in the treatment of inflammatory diseases.
合成方法
The synthesis of N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide involves the reaction of indole-3-carbinol with 2,4-dimethylphenyl isocyanate and 4-chlorobenzoyl chloride. The reaction yields a yellow crystalline solid, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-[(E)-3-(2,4-dimethylanilino)-1-(1H-indol-3-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-12-13-22(18(2)14-17)28-26(31)24(29-25(30)19-8-4-3-5-9-19)15-20-16-27-23-11-7-6-10-21(20)23/h3-16,27H,1-2H3,(H,28,31)(H,29,30)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYIYCWJCVJISA-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CNC3=CC=CC=C32)/NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916238.png)
![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)
![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)

![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)


